molecular formula C21H31NO5 B11828705 tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

Cat. No.: B11828705
M. Wt: 377.5 g/mol
InChI Key: PXOPOTKNWRMBTF-LYQJXGAESA-N
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Description

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or similar reagents.

    Formation of Carbon-Carbon Double Bonds: Via Wittig or Horner-Wadsworth-Emmons reactions.

    Introduction of Methoxybenzyl Group: Through nucleophilic substitution reactions.

    Carbamate Formation: Using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using metal catalysts to improve reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or DMP to convert hydroxyl groups to carbonyl groups.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions to replace leaving groups with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been evaluated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate: can be compared to other carbamate compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H31NO5

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[(4R,5S,6E)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]octa-1,6-dien-4-yl]carbamate

InChI

InChI=1S/C21H31NO5/c1-6-8-18(22-20(24)27-21(2,3)4)19(23)9-7-14-26-15-16-10-12-17(25-5)13-11-16/h6-7,9-13,18-19,23H,1,8,14-15H2,2-5H3,(H,22,24)/b9-7+/t18-,19+/m1/s1

InChI Key

PXOPOTKNWRMBTF-LYQJXGAESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)[C@H](/C=C/COCC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(C=CCOCC1=CC=C(C=C1)OC)O

Origin of Product

United States

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